A Technical Guide to the Synthesis and Isotopic Labeling of Remdesivir-d4
A Technical Guide to the Synthesis and Isotopic Labeling of Remdesivir-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopically labeled compounds are indispensable tools in pharmaceutical research and development. The incorporation of heavy isotopes, such as deuterium (²H or D), into a drug molecule can serve multiple purposes. Deuterated compounds are widely used as internal standards in bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling precise quantification for pharmacokinetic studies. Furthermore, the substitution of hydrogen with deuterium can sometimes alter a drug's metabolic profile due to the kinetic isotope effect, potentially leading to improved pharmacokinetic properties.
Remdesivir (GS-5734) is a broad-spectrum antiviral agent, notable for being the first drug approved by the FDA for the treatment of COVID-19.[1] It is a phosphoramidate prodrug of a nucleoside analog, which, upon entering a cell, is metabolized into its active triphosphate form.[1] This active form acts as an inhibitor of viral RNA-dependent RNA polymerase (RdRp). The synthesis of deuterated Remdesivir (Remdesivir-d4) is of significant interest for its use in metabolic studies and as an analytical standard. This guide details the synthetic strategies, experimental protocols, and quantitative data for the preparation of deuterated analogs of Remdesivir's parent nucleoside, GS-441524, which is the key precursor for labeled Remdesivir.[2][3]
Core Synthetic Pathway of Remdesivir
Understanding the synthesis of deuterated Remdesivir requires a foundational knowledge of the non-labeled parent compound's synthesis. The synthesis of Remdesivir is a multi-step process that has evolved to improve scalability, yield, and stereoselectivity.[4]
A general, simplified workflow involves:
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Preparation of the Ribose Moiety : The synthesis typically starts with a protected D-ribose derivative, which is converted to a ribolactone.[4]
-
Formation of the Nucleobase : The pyrrolo[2,1-f][2][3][4]triazine core of the nucleobase is synthesized separately.[5]
-
C-Glycosylation : A crucial step involves the coupling of the ribolactone with the lithiated or Grignard-activated nucleobase to form a C-nucleoside.[4]
-
1'-Cyanation : A cyano group is introduced at the 1'-position of the ribose ring, a modification critical for the drug's activity and selectivity.[4]
-
Deprotection and Protection : Protecting groups on the ribose hydroxyls are removed and then selectively reprotected (e.g., as an acetonide) to allow for the final coupling step.[4]
-
Phosphoramidate Coupling : The protected nucleoside (GS-441524 derivative) is coupled with a chiral phosphoramidate fragment.[4][6]
-
Final Deprotection : Removal of the final protecting group yields Remdesivir.[4]
The isotopic labeling is strategically introduced into the GS-441524 parent nucleoside, which can then be converted to the final deuterated Remdesivir product.
Isotopic Labeling Strategies for Deuterated GS-441524
The synthesis of deuterated Remdesivir focuses on the stable incorporation of deuterium atoms into its parent nucleoside, GS-441524.[2][3] Two primary strategies for achieving this are detailed below.
Strategy 1: Di-deuteration at the 5'-Position of the Ribose Moiety
This approach introduces two deuterium atoms at the 5'-position of the ribose sugar. The synthesis begins with non-labeled GS-441524 and proceeds through several steps to achieve di-deuteration.[2]
Strategy 2: Mono-deuteration at the 5-Position of the Nucleobase
This strategy introduces a single deuterium atom onto the pyrrolotriazine nucleobase. This is achieved through the reduction of a halogenated precursor using deuterium gas.[2]
Data Presentation
The following tables summarize the quantitative data for the key synthetic steps in producing deuterated GS-441524 analogs.
Table 1: Quantitative Data for the Synthesis of Di-deuterated GS-441524 (6)
| Step | Starting Material | Key Reagents | Product | Yield (%) |
|---|---|---|---|---|
| 1 | GS-441524 (1) | 2,2-dimethoxypropane | Isopropylidene Intermediate (2) | 58%[2] |
| 2 | Intermediate (2) | TEMPO, BAIB | Carboxylic Acid Intermediate (3) | - |
| 3 | Intermediate (3) | (trimethylsilyl)diazomethane | Methyl Ester Intermediate (4) | 59% (over 2 steps)[2] |
| 4 | Intermediate (4) | Sodium borodeuteride (NaBD₄) | Di-deuterated Intermediate (5) | - |
| 5 | Intermediate (5) | Hydrochloric acid (HCl) | Di-deuterated GS-441524 (6) | 64% (over 2 steps)[2] |
Table 2: Quantitative Data for the Synthesis of Mono-deuterated GS-441524 (10)
| Step | Starting Material | Key Reagents | Product | Yield (%) | Isotopic Purity |
|---|---|---|---|---|---|
| 1 | Protected Nucleoside (7) | Iodine (I₂) | Iodinated Intermediate (8) | 58%[2] | N/A |
| 2 | Intermediate (8) | Deuterium gas (D₂), Pd/C | Mono-deuterated Intermediate (9) | 92%[2] | up to 99%[2] |
| 3 | Intermediate (9) | Boron trichloride (BCl₃) | Mono-deuterated GS-441524 (10) | 83%[2] | N/A |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the synthesis of deuterated GS-441524 analogs.
Protocol 1: Synthesis of Di-deuterated GS-441524 (Compound 6)[2]
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Protection of GS-441524 : GS-441524 is reacted with 2,2-dimethoxypropane to protect the 2' and 3' hydroxyl groups, yielding the isopropylidene intermediate (2) with a 58% yield.
-
Oxidation : The primary alcohol of intermediate (2) is oxidized using (diacetoxy)iodobenzene (BAIB) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to give the corresponding carboxylic acid (3).
-
Esterification : The carboxylic acid (3) is then treated with (trimethylsilyl)diazomethane to form the methyl ester intermediate (4). This two-step process yields 59% of product (4).
-
Deuterium Labeling : Intermediate (4) is reduced using sodium borodeuteride (NaBD₄) in anhydrous tetrahydrofuran (THF) and deuterated methanol (CD₃OD) to afford the di-deuterated intermediate (5).
-
Deprotection : The isopropylidene protecting group on intermediate (5) is removed by treatment with hydrochloric acid (HCl) to yield the final di-deuterated GS-441524 analog (6). The yield for the final two steps is 64%.
Protocol 2: Synthesis of Mono-deuterated GS-441524 (Compound 10)[2]
-
Iodination : A known intermediate for Remdesivir synthesis, the tribenzyl-protected nucleoside (7), is iodinated using iodine in dimethylformamide (DMF) to furnish the iodinated intermediate (8) in 58% yield.
-
Deuterium Labeling : Intermediate (8) is reduced using deuterium gas (D₂) in the presence of a palladium catalyst and triethylamine. This reaction achieves a 92% yield of the mono-deuterated protected intermediate (9) with an isotopic purity of up to 99%.
-
Deprotection : The benzyl protecting groups on intermediate (9) are removed by treatment with a 1 M solution of boron trichloride (BCl₃) in dichloromethane (DCM) at low temperature (-60 °C to -40 °C). After purification by column chromatography, the final mono-deuterated GS-441524 (10) is obtained as a solid in 83% yield.
Conclusion
The synthesis of Remdesivir-d4, primarily through the deuteration of its parent nucleoside GS-441524, is a well-defined process that allows for the specific incorporation of deuterium atoms at either the ribose or nucleobase moiety. The methodologies presented provide robust pathways to obtain these labeled compounds in high yield and isotopic purity. These deuterated analogs are critical for advancing the understanding of Remdesivir's pharmacokinetics and for serving as reliable standards in clinical and research settings, ultimately supporting the effective and safe use of this important antiviral therapeutic.
References
- 1. Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-SARS-CoV-2 activity of deuterated GS-441524 analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-SARS-CoV-2 activity of deuterated GS-441524 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Remdesivir by Mackman [organic-chemistry.org]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. Practical and Highly Efficient Synthesis of Remdesivir from GS-441524 - PMC [pmc.ncbi.nlm.nih.gov]
